

2-Ethynyl-6-methoxynaphthalene chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Ethynyl-6-methoxynaphthalene

Cat. No.: B157083

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An In-depth Technical Guide to 2-Ethynyl-6-methoxynaphthalene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential research applications of **2-Ethynyl-6-methoxynaphthalene**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information for laboratory use.

Chemical Structure and IUPAC Name

IUPAC Name: **2-ethynyl-6-methoxynaphthalene**^[1]

Chemical Structure:

Caption: Chemical structure of **2-Ethynyl-6-methoxynaphthalene**.

The structure of **2-Ethynyl-6-methoxynaphthalene** is characterized by a naphthalene core substituted with a methoxy group at the 6-position and an ethynyl group at the 2-position.

Physicochemical and Safety Data

The following table summarizes the key physicochemical and safety data for **2-Ethynyl-6-methoxynaphthalene**.

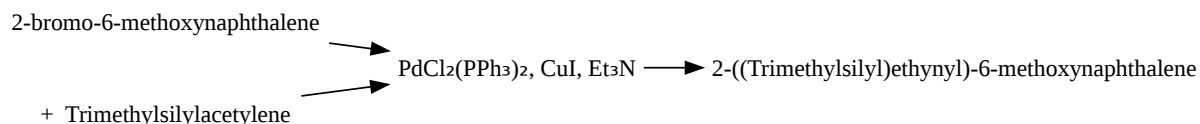
Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ O	[1][2]
Molecular Weight	182.22 g/mol	[1][3]
Appearance	Solid	[3]
Melting Point	110-114 °C	[3]
Assay	97%	[3]
CAS Number	129113-00-4	[1][3]
SMILES	<chem>COC1=CC2=C(C=C1)C=C(C=C2)C#C</chem>	[1][3]
InChI	1S/C13H10O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h1,4-9H,2H3	[1][3]
GHS Hazard Statements	H318: Causes serious eye damage H400: Very toxic to aquatic life	[1]
GHS Precautionary Statements	P273, P280, P305+P351+P338	[1][3]

Experimental Protocols

Synthesis of 2-Ethynyl-6-methoxynaphthalene via Sonogashira Coupling

A plausible and common method for the synthesis of **2-Ethynyl-6-methoxynaphthalene** is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] A suitable starting material for this synthesis is 2-bromo-6-methoxynaphthalene.

Reaction Scheme:



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Caption: General reaction scheme for the Sonogashira coupling to form a protected alkyne.

Materials:

- 2-Bromo-6-methoxynaphthalene
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N), anhydrous
- Toluene, anhydrous
- Tetrabutylammonium fluoride (TBAF)
- Dichloromethane
- Saturated aqueous ammonium chloride
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

- Hexane and Ethyl acetate for chromatography

Procedure:

- Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methoxynaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
- Add anhydrous toluene and anhydrous triethylamine.
- To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.
- Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure. The crude product is the silyl-protected **2-ethynyl-6-methoxynaphthalene**.
- Desilylation: Dissolve the crude product in dichloromethane.
- Add tetrabutylammonium fluoride (1.1 eq) and stir at room temperature for 1 hour.
- Quench the reaction with saturated aqueous ammonium chloride.
- Work-up: Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure **2-ethynyl-6-methoxynaphthalene**.

Hypothetical Research Applications and Workflows

Due to the presence of the terminal alkyne, **2-ethynyl-6-methoxynaphthalene** can be a valuable tool in various research applications, particularly in bioorthogonal chemistry and as a building block for more complex molecules. The naphthalene moiety also provides inherent fluorescent properties that can be exploited.

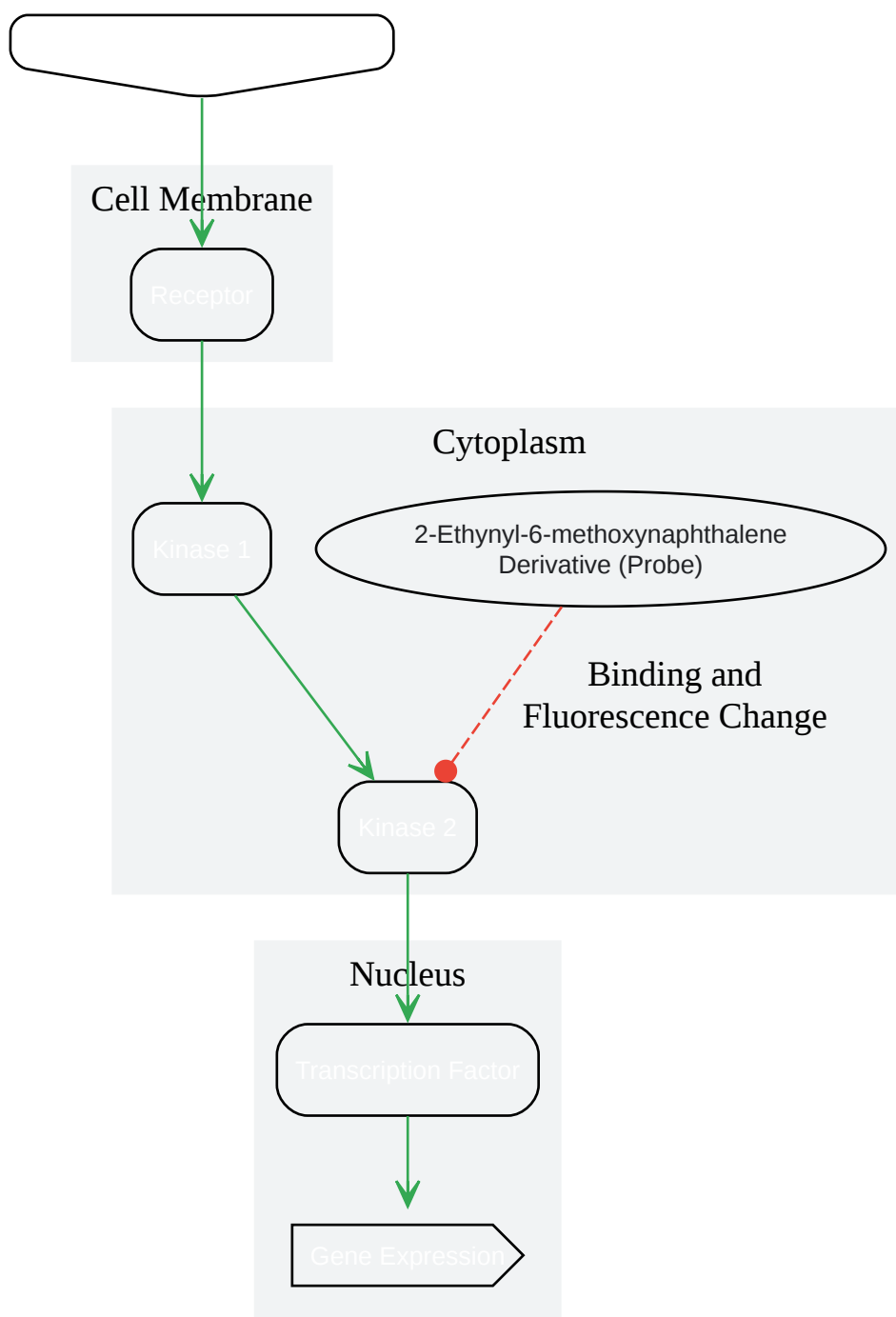
Potential Use in "Click" Chemistry for Target Identification

The terminal alkyne group allows for the use of this molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. A hypothetical workflow for using **2-ethynyl-6-methoxynaphthalene** as a probe to identify protein targets is outlined below.

Caption: Hypothetical workflow for target identification using **2-ethynyl-6-methoxynaphthalene**.

Potential as a Fluorescent Probe in a Signaling Pathway

The naphthalene core of **2-ethynyl-6-methoxynaphthalene** provides fluorescent properties. This could potentially be utilized to develop fluorescent probes to study cellular processes. Below is a conceptual diagram of how a derivative of this molecule might interact with a generic kinase signaling pathway.



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Caption: Conceptual diagram of a fluorescent probe interacting with a kinase signaling pathway.

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